N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thienopyridine-carboxamide class, characterized by a fused thiophene-pyridine core with a carboxamide substituent at position 4. The 7-hydroxy group and 4-methyl substituent contribute to its hydrogen-bonding capacity and steric profile, while the 2-ethylphenyl group at the amide nitrogen introduces lipophilicity. Structural studies of similar compounds often employ crystallographic tools like SHELX and ORTEP , though direct data on this specific molecule’s crystal structure are absent in the provided evidence.
Properties
IUPAC Name |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-6-4-5-7-11(10)18-16(21)13-14(20)15-12(8-9-23-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPYPQDGNAOJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-ethylphenylamine with a thienopyridine derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires specific temperature and solvent conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Antifungal Activity
Recent studies have investigated the antifungal properties of derivatives related to this compound. For example, a series of fluorinated 7-hydroxycoumarin derivatives were synthesized and evaluated for their antifungal activity against various fungal pathogens. Notably, compounds similar to N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide demonstrated significant antifungal efficacy with EC50 values that surpassed established fungicides like Azoxystrobin and Osthole. These findings suggest that modifications to the thienopyridine structure could yield potent antifungal agents against pathogens such as Botrytis cinerea and Rhizoctonia solani .
Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide development. The synthesis of related compounds has shown promising results in controlling agricultural pests and diseases. For instance, derivatives have been designed to target specific enzymes in fungal pathogens, thereby enhancing crop protection strategies .
Insecticidal Properties
Research into similar thienopyridine derivatives has revealed insecticidal properties against various agricultural pests. The mechanism typically involves the disruption of metabolic pathways in insects, leading to effective pest management solutions without harming beneficial organisms .
Synthesis and Evaluation of Derivatives
A comprehensive study focused on synthesizing derivatives of the thienopyridine structure highlighted their biological evaluations against fungal strains. The results indicated that specific modifications could significantly enhance antifungal potency while maintaining low toxicity profiles .
Field Trials for Pesticidal Efficacy
Field trials conducted with synthesized derivatives demonstrated effective control over fungal diseases in crops such as tomatoes and potatoes. The trials compared the efficacy of these new compounds against standard fungicides, revealing superior performance in certain instances .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Thienopyridine-Carboxamide Family
Key analogs are differentiated by substituent variations on the phenyl ring and core positions.
Table 1: Substituent and Molecular Feature Comparison
*Molecular weights calculated based on standard atomic masses.
Key Observations:
The ethoxy group in may improve metabolic stability but reduce solubility compared to the ethyl group.
Core Modifications :
- The 4-methyl substituent in the target compound versus 4-ethyl in alters the core’s electronic environment, which could impact tautomerism or π-stacking in crystal lattices .
- The 7-hydroxy group is conserved across analogs, suggesting its critical role in H-bonding networks .
Comparison with Pyridine/Pyrimidine Derivatives
Compounds like N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide and ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate highlight broader structural diversity:
Table 2: Core Heterocycle and Functional Group Variations
Key Observations:
- The thienopyridine core in the target compound offers distinct electronic properties compared to pyrimidine or dihydropyridine derivatives, influencing redox behavior and binding affinity.
- The carboxamide linkage in the target compound contrasts with ester or sulfonamide groups in analogs , which may affect metabolic stability and target selectivity.
Hydrogen-Bonding and Crystallographic Trends
- The 7-hydroxy group in the target compound likely participates in O–H···O=C interactions, analogous to patterns observed in hydrogen-bonded supramolecular assemblies .
- Crystallographic studies of related compounds (e.g., ) suggest that substituent positioning (e.g., 2-ethyl vs. 4-ethoxy) dictates packing efficiency and polymorphism.
Biological Activity
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a thieno[3,2-b]pyridine core, which is known for various pharmacological activities.
Anti-inflammatory Activity
The anti-inflammatory effects of thieno[3,2-b]pyridine derivatives have been explored in various studies. For example, compounds with similar structures have shown the ability to significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells . This suggests that this compound may also possess anti-inflammatory properties.
Cytotoxicity
Cytotoxicity assessments using the MTT assay have revealed that certain thieno[3,2-b]pyridine derivatives exhibit promising results against cancer cell lines. The cytotoxic effects were evaluated on HaCat and Balb/c 3T3 cells, indicating a potential for further development as anticancer agents .
Synthesis and Evaluation
A comprehensive study on the synthesis of thieno[3,2-b]pyridine derivatives highlighted their biological evaluation. The synthesis involved various chemical reactions to modify the core structure and assess biological activity against different pathogens .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound 1 | 0.21 | Antimicrobial against Pseudomonas aeruginosa |
| Compound 2 | 0.35 | Antimicrobial against Escherichia coli |
| Compound 3 | - | Anti-inflammatory (decreased iNOS expression) |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with key enzymes involved in microbial resistance and inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
